molecular formula C17H25N3O3 B2905372 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946299-80-5

1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2905372
CAS No.: 946299-80-5
M. Wt: 319.405
InChI Key: ZQMHRHDNZLJGQN-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound featuring a urea core functionalized with a tert-butyl group and a complex pyrrolidinone-bearing substituent. Compounds with pyrrolidinone and urea motifs are of significant interest in medicinal chemistry and drug discovery research due to their potential biological activities. For instance, related pyrrolidinone structures have been investigated as intermediates in the synthesis of alkaloid analogs and for their potential biological properties . Similarly, urea derivatives are a well-known class in pharmaceutical research, often explored for their ability to engage in key hydrogen-bonding interactions with biological targets. Researchers may utilize this chemical as a key building block or intermediate in multi-step organic syntheses, particularly in the development of novel pharmacologically active molecules. It may also serve as a candidate for high-throughput screening or as a standard in analytical method development. The product is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

1-tert-butyl-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)19-16(22)18-10-12-9-15(21)20(11-12)13-5-7-14(23-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMHRHDNZLJGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common approach is to react 4-methoxyphenylacetic acid with tert-butylamine under controlled conditions to form the intermediate pyrrolidinone structure. Subsequent reactions with appropriate reagents, such as isocyanates, lead to the formation of the final urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow reactors and automated systems can be employed to optimize yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

  • Biology: Its biological activity can be explored for potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

  • Medicine: The compound may have therapeutic potential, and its effects on biological systems can be studied for possible medical applications.

  • Industry: The compound's unique properties can be utilized in the development of new materials or chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following compounds share critical structural motifs with the target molecule, including urea linkages, pyrrolidinone rings, and aryl substitutions. Key differences lie in substituent groups, which influence molecular weight, solubility, and bioactivity.

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (if reported)
1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea C₂₀H₂₁N₃O₄ 367.4 4-Acetylphenyl Not explicitly stated
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea C₁₉H₁₈F₃N₃O₄ 409.4 3-Methoxyphenyl, 4-Trifluoromethoxyphenyl Not explicitly stated
1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea C₂₂H₂₇N₃O₅ 413.5 3-Ethoxy-4-methoxybenzyl Not explicitly stated

Notes:

  • The 5-oxopyrrolidin-3-yl core is conserved across all analogs, suggesting shared metabolic stability or binding interactions.

Pharmacological and Physicochemical Comparisons

  • Solubility : The presence of methoxy groups (e.g., in and ) may improve aqueous solubility compared to purely hydrophobic substituents like tert-butyl.
  • Bioactivity: While direct data for the target compound are unavailable, related urea derivatives exhibit diverse activities: Glucokinase Activation: Compound 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea shows efficacy as a glucokinase activator . Analgesic Potential: Ureas with 4-chlorobenzyl and ethyl-triazinanone moieties (e.g., compound 3 in ) demonstrate analgesic properties.

Biological Activity

1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is C17H25N3O3C_{17}H_{25}N_{3}O_{3} with a molecular weight of 319.4 g/mol. Its structure includes a tert-butyl group, a pyrrolidinone moiety, and a methoxyphenyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4 g/mol
CAS Number946299-80-5

Research indicates that this compound interacts with various biomolecules, including enzymes and receptors. It may modulate biological pathways through binding interactions that lead to significant biochemical effects. Specifically, studies suggest that it acts as an inhibitor of certain enzymes, which could have therapeutic implications for diseases associated with these targets.

Interaction Mechanisms

The binding interactions of 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea likely involve:

  • Electrostatic interactions
  • Hydrogen bonding
  • Van der Waals forces

These interactions facilitate its binding to specific molecular targets such as retinoic acid receptors and oxysterol receptors.

Biological Activity and Therapeutic Potential

The compound has been investigated for its anti-inflammatory and anti-cancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting potential use in cancer therapy .

Case Studies

  • Anti-Cancer Activity : In a study evaluating the anti-proliferative effects of similar compounds, it was found that derivatives like 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea exhibited significant inhibition of cell growth in breast cancer cell lines.
  • Enzyme Inhibition : Another study highlighted its potential as an inhibitor of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea. The following table summarizes some of these compounds and their unique features:

Compound NameUnique Features
1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]ureaContains a benzyl group; studied for anti-inflammatory properties.
3-tert-butyl-1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]ureaSimilar urea structure but with a chlorophenyl group; potential for different biological activity.

These comparisons underscore the unique structural arrangement and functional groups present in 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, which may confer distinct chemical reactivity and biological activity.

Q & A

Q. What are the common synthetic routes for preparing 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, and what intermediates are critical in its synthesis?

The synthesis typically involves multi-step organic reactions:

Pyrrolidinone ring formation : Cyclization of γ-lactam precursors (e.g., 4-methoxyphenyl-substituted glutaric acid derivatives) under basic conditions .

Alkylation : Introduction of the tert-butyl group via nucleophilic substitution or coupling reactions.

Urea coupling : Reaction of the pyrrolidinone intermediate with tert-butyl isocyanate in dichloromethane, using triethylamine as a base to deprotonate the amine intermediate.
Critical intermediates :

  • 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine (verified via LC-MS).
  • Tert-butyl isocyanate intermediate (monitored by FTIR for NCO stretch at ~2270 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Technique Key Applications Critical Observations
¹H/¹³C NMR Structural confirmation- Urea NH protons (δ 5.8–6.2 ppm, broad singlet).
- Pyrrolidinone carbonyl (δ ~175 ppm).
HPLC-MS Purity assessment (>95%)- Molecular ion peak [M+H]⁺ at m/z 361.2.
- Retention time (e.g., 8.2 min on C18 column).
IR Spectroscopy Functional group identification- Urea C=O stretch (1640–1680 cm⁻¹).
- Pyrrolidinone C=O (1720–1740 cm⁻¹).

Q. What are the primary biological targets or pathways investigated for this urea derivative in pharmacological studies?

  • Kinase inhibition : Structural analogs show activity against MAPK and PI3K pathways due to urea H-bonding with ATP-binding pockets .
  • GPCR modulation : The 4-methoxyphenyl group enhances lipophilicity, potentially targeting serotonin or dopamine receptors .
  • Cellular assays : Use MTT assays (IC₅₀ values) in cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during the final urea coupling step?

  • Temperature control : Maintain 0–5°C during isocyanate addition to minimize side reactions (e.g., oligomerization) .
  • Solvent selection : Use anhydrous dichloromethane with molecular sieves to scavenge moisture.
  • Purification : Gradient HPLC (e.g., 30%→70% acetonitrile in water + 0.1% TFA) to resolve urea derivatives from unreacted amines .
  • Kinetic monitoring : In situ FTIR to track NCO consumption and optimize reaction time (~4–6 hours) .

Q. When encountering contradictory bioactivity data between studies using similar urea derivatives, what structural and methodological factors should be prioritized for reconciliation?

Substituent effects : Compare para-methoxy (electron-donating) vs. ethoxy/fluoro groups (electron-withdrawing) on binding affinity (e.g., log P differences of 0.5–1.0) .

Assay conditions :

  • ATP concentration in kinase assays (10 µM vs. 1 mM alters IC₅₀).
  • Cellular permeability: Use PAMPA assays to quantify passive diffusion (e.g., Pe > 1.0 × 10⁻⁶ cm/s).

Computational validation : Molecular dynamics simulations to compare binding poses in homology models (e.g., AutoDock Vina) .

Q. What experimental approaches are recommended for elucidating the precise mechanism of action of this compound at the molecular level?

  • Biophysical assays :
    • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) with purified targets (e.g., kinases) .
    • HDX-MS : Map conformational changes in proteins upon ligand binding .
  • Genetic validation : CRISPR-Cas9 knockout of putative targets (e.g., MAPK1) to confirm pathway-specific effects.
  • In vivo models : Dose-response studies in zebrafish xenografts to assess bioavailability and toxicity .

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